Technical Guide: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
Technical Guide: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate
The following is an in-depth technical guide to tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate , structured for researchers and drug development professionals.
CAS Number: 347186-61-2 (Generic/Mix) | Stereospecific CAS: 1452485-95-8 (trans-isomer hemioxalate)[1]
Chemical Identity & Structural Logic
This compound acts as a regiochemically differentiated bifunctional linker . Its core value lies in the asymmetry of its two amine termini: one is protected as a carbamate (Boc), and the other is a free primary amine extended by a methylene spacer.[1] This structure breaks the symmetry of standard diamines (like 1,3-diaminocyclohexane), allowing for sequential, controlled conjugation in modular drug design.[1]
Core Specifications
| Property | Specification |
| IUPAC Name | tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate |
| Common Name | N-Boc-3-(aminomethyl)cyclohexylamine |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.33 g/mol |
| CAS Number | 347186-61-2 (Base/Mixture) |
| Physical State | Viscous colorless oil or low-melting white solid (isomer dependent) |
| Solubility | Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water |
| pKa (Predicted) | ~10.5 (Aminomethyl group), ~-1.0 (Boc-amide) |
Stereochemical Considerations
The cyclohexane ring introduces cis and trans isomerism.
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Trans-isomer (CAS 1452485-95-8): Often preferred in medicinal chemistry for its ability to project substituents in an equatorial-equatorial conformation, maximizing the linear distance between connected motifs (e.g., in PROTAC linkers).[1]
-
Cis-isomer: Projects substituents axially/equatorially, creating a "kinked" geometry useful for macrocyclization.[1]
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Note: Commercial sources often supply a diastereomeric mixture unless specified.
Synthesis & Production Strategies
The synthesis of this molecule presents a classic regioselectivity challenge . The starting material, 3-(aminomethyl)cyclohexylamine, contains two primary amines.[1] Direct Boc-protection is non-selective or favors the less hindered aminomethyl group (yielding the wrong isomer).
To ensure the Boc group is installed on the ring nitrogen while leaving the aminomethyl group free , a "Protection-Reduction" strategy is the industry standard.[1]
Recommended Synthetic Route: The Nitrile Reduction Pathway
This route guarantees regiocontrol by differentiating the nitrogen atoms at the oxidation state level before the final amine is formed.
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Starting Material: 3-Aminobenzonitrile (commercially available).[1]
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Step 1: Ring Hydrogenation. Catalytic hydrogenation (Rh/Al₂O₃) reduces the aromatic ring to a cyclohexane ring without reducing the nitrile (under controlled conditions) or reducing both. Target: 3-Aminocyclohexanecarbonitrile.
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Step 2: Boc Protection. The only available amine (on the ring) is protected with Boc₂O. Target: tert-butyl (3-cyanocyclohexyl)carbamate.[1]
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Step 3: Nitrile Reduction. The nitrile is reduced to a primary amine using Raney Nickel or Borane-DMS. The Boc group remains intact.[2] Product: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate.[1][3][4][5][6][7][8][9]
Synthetic Workflow Diagram
Caption: Regioselective synthesis preventing isomeric scrambling. The nitrile group serves as a "masked" amine.[1]
Applications in Drug Discovery
This scaffold is a high-value linker in modern medicinal chemistry, particularly for Targeted Protein Degradation (TPD) and fragment-based design.[1]
PROTAC® Linker Design
In PROTACs (Proteolysis Targeting Chimeras), the linker determines the spatial orientation between the E3 ligase ligand and the Target Protein ligand.[1]
-
Rigidity: The cyclohexane ring restricts conformational freedom compared to linear alkyl chains (e.g., PEG or alkane linkers).[1] This reduces the entropic penalty upon ternary complex formation.
-
Solubility: The carbamate and amine functionalities improve physicochemical properties (LogD) compared to purely hydrophobic linkers.
-
Exit Vector: The 1,3-substitution pattern provides a distinct "exit vector" angle (approx 120° in cis, varied in trans) that can access binding pockets unreachable by linear linkers.[1]
Decision Logic for Linker Selection
Use this specific linker when your SAR (Structure-Activity Relationship) data suggests:
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Linear linkers are too floppy: Resulting in low cell permeability or poor degradation efficiency.
-
Need for defined geometry: You require a specific distance constraint between two warheads.
-
Metabolic Stability: The cyclohexane ring is generally more metabolically stable than linear alkyl chains which are prone to oxidative metabolism.
Linker Selection Workflow
Caption: Decision tree for selecting 1,3-cyclohexyl linkers based on geometric constraints.
Handling, Stability, and Analytics[1]
Storage and Stability
-
Temperature: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hygroscopicity: The free primary amine can absorb CO₂ from the air to form carbamates/salts. Keep tightly sealed.
-
Shelf Life: Stable for >2 years if stored correctly.
Analytical Characterization (Self-Validation)
To verify the identity of the compound (specifically the regiochemistry), use the following NMR signatures:
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¹H NMR (DMSO-d₆/CDCl₃):
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Boc Group: Strong singlet at ~1.44 ppm (9H).[10]
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Ring Methine (-CH-NH-Boc): Multiplet at ~3.2–3.5 ppm.[1]
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Aminomethyl (-CH₂-NH₂): Doublet or multiplet at ~2.4–2.6 ppm.[1] Crucial: This signal should integrate to 2H and show coupling to the ring CH, confirming it is exocyclic.[1]
-
Amine Protons: Broad singlet (exchangeable) for -NH₂. Doublet (exchangeable) for -NH-Boc.[1]
-
-
¹³C NMR:
-
Carbonyl: ~155 ppm (Boc).
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Aminomethyl Carbon: ~45–48 ppm (Primary carbon).
-
Ring Carbon (Boc-linked): ~50 ppm (Secondary carbon).[1]
-
Differentiation: DEPT-135 will show the aminomethyl carbon as inverted (CH₂) and the ring C-N as upright (CH).
-
References
-
Sigma-Aldrich. tert-Butyl-trans-3-(aminomethyl)cyclohexylcarbamate Product Page. Accessed 2026. Link
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PubChem. Compound Summary for CID 22713997: tert-butyl N-[3-(aminomethyl)cyclohexyl]carbamate. National Library of Medicine. Link
-
BLD Pharm. Product Analysis: tert-Butyl N-[3-(aminomethyl)cyclohexyl]carbamate (CAS 347186-61-2).[1][3][4][5][6][7][8][9] Link
-
Lebel, H. et al. "Boc-Protection Strategies in Organic Synthesis."[1] Organic Letters, 2006.[1][2] (Cited for general Boc-protection mechanisms).[1]
-
BenchChem. Technical Guide to Boc Protection of Primary Amines. Link[1]
Sources
- 1. 8-(2,6-Diethyl-4-methylphenyl)-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepine-7,9-dione | C18H24N2O3 | CID 11186156 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. 1491332-86-5|tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 4. 188348-00-7|(R)-tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]
- 5. 223131-01-9|tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 6. 1393441-75-2|tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride|BLD Pharm [bldpharm.com]
- 7. 161529-21-1|(S)-tert-Butyl (1-iodo-3-methylbutan-2-yl)carbamate|BLDpharm [bldpharm.com]
- 8. 294180-29-3|tert-Butyl (trans-4-(methylamino)cyclohexyl)carbamate|BLD Pharm [bldpharm.com]
- 9. 1932490-91-9|(R)-tert-Butyl (1-iodo-4-methylpentan-2-yl)carbamate|BLD Pharm [bldpharm.com]
- 10. researchgate.net [researchgate.net]
